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Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations

in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain

(TKD) point mutations, are among the most common genetic alterations in acute myeloid

leukemia (AML), leading to constitutive activation of the kinase and driving leukemogenesis.

Consequently, FLT3 has emerged as a key therapeutic target in AML.

This guide provides a comparative analysis of the kinase inhibition profiles of four prominent

FLT3 inhibitors: gilteritinib, sorafenib, midostaurin, and quizartinib. Understanding the on-target

potency and off-target activities of these inhibitors is critical for evaluating their efficacy and

potential side effects.

Kinase Inhibition Profiles: A Quantitative
Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of gilteritinib,

sorafenib, midostaurin, and quizartinib against wild-type FLT3, common FLT3 mutants, and a

selection of off-target kinases. Lower IC50 values indicate greater potency. It is important to

note that IC50 values can vary depending on the specific assay conditions and cell lines used.

The data presented here is compiled from various sources to provide a comparative overview.
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Kinase Target
Gilteritinib
IC50 (nM)

Sorafenib IC50
(nM)

Midostaurin
IC50 (nM)

Quizartinib
IC50 (nM)

FLT3-WT 0.7 - 5[1] 58[2] <10[3] 0.40 - 1[4]

FLT3-ITD 0.7 - 1.8[1] 11 - 69.3[5][6] <10[3] 0.40 - 0.89[4]

FLT3-D835Y ~1[1] 210[6] <10[3] >1000[6]

c-KIT 102[1] 58 - 68 Inhibits[3] Inhibits

AXL 41[1] - - -

VEGFR2 - 90 Inhibits[3] -

PDGFRβ - 57 Inhibits[3] -

RAF-1 - 6 - -

BRAF - 22 - -

Note: "-" indicates that data was not readily available in the searched sources. The provided

IC50 values are indicative and may vary based on experimental conditions.

Experimental Protocols
The determination of kinase inhibition profiles relies on robust and reproducible experimental

assays. Below are detailed methodologies for two common assays used to assess the potency

and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay measures the activity of a purified kinase by quantifying the amount of ADP

produced during the phosphorylation reaction.

Materials:

Purified recombinant FLT3 kinase

Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)
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ATP

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Test inhibitors (e.g., gilteritinib, sorafenib, midostaurin, quizartinib) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

Microplate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

Reaction Setup: In a 384-well plate, add the following components in order:

1 µL of test inhibitor dilution or DMSO (for control).

2 µL of FLT3 kinase solution (concentration optimized for the assay).

2 µL of a substrate/ATP mixture.

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60

minutes) to allow the kinase reaction to proceed.

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.

This reagent converts the ADP generated into ATP and contains luciferase and luciferin to

produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60

minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage

of inhibition is calculated relative to the DMSO control. IC50 values are determined by
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plotting the percent inhibition against the inhibitor concentration and fitting the data to a

dose-response curve.

Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a

cellular context.

Materials:

AML cell line endogenously expressing a mutant FLT3 (e.g., MV4-11 or MOLM-13 for FLT3-

ITD)

Cell culture medium and supplements

Test inhibitors dissolved in DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies:

Primary antibody against phosphorylated FLT3 (pFLT3)

Primary antibody against total FLT3

Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or

a fluorescent dye for ELISA)

Western blot or ELISA reagents

Procedure:

Cell Culture and Treatment: Seed the AML cells in a multi-well plate and allow them to

adhere or stabilize. Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle

control) for a specific duration (e.g., 1-4 hours).

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis

buffer.
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Protein Quantification: Determine the protein concentration of each cell lysate using a

standard protein assay (e.g., BCA assay).

Detection of FLT3 Phosphorylation:

Western Blotting:

1. Separate equal amounts of protein from each lysate by SDS-PAGE.

2. Transfer the proteins to a PVDF membrane.

3. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

4. Incubate the membrane with primary antibodies against pFLT3 and total FLT3.

5. Wash the membrane and incubate with the appropriate secondary antibody.

6. Detect the signal using a chemiluminescent substrate and an imaging system.

ELISA:

1. Coat a microplate with a capture antibody against total FLT3.

2. Add the cell lysates to the wells.

3. Wash the wells and add a detection antibody against pFLT3 conjugated to a detectable

enzyme (e.g., HRP).

4. Add a substrate that produces a colorimetric or chemiluminescent signal.

5. Measure the signal using a plate reader.

Data Analysis: Quantify the band intensity (Western blot) or the signal intensity (ELISA) for

pFLT3 and normalize it to the total FLT3 signal. Calculate the percentage of inhibition of

FLT3 phosphorylation for each inhibitor concentration relative to the vehicle control.

Determine the IC50 value from the dose-response curve.
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To further aid in the understanding of FLT3 inhibition, the following diagrams illustrate the FLT3

signaling pathway and a typical experimental workflow for kinase inhibition assays.
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Caption: The FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
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Caption: A representative workflow for a biochemical kinase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684604?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684604?utm_src=pdf-custom-synthesis
https://www.reactionbiology.com/datasheet/flt3_dy_cell_phospho_freiburg/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4361503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4361503/
https://arcusbio.com/wp-content/uploads/2024/01/FLT3-poster-240119.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/flt3-kinase-assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://www.drugtargetreview.com/product/10404/discoverx-kinomescan-kinase-assay-screening/
https://www.benchchem.com/product/b1684604#comparing-the-kinase-inhibition-profiles-of-flt3-inhibitors
https://www.benchchem.com/product/b1684604#comparing-the-kinase-inhibition-profiles-of-flt3-inhibitors
https://www.benchchem.com/product/b1684604#comparing-the-kinase-inhibition-profiles-of-flt3-inhibitors
https://www.benchchem.com/product/b1684604#comparing-the-kinase-inhibition-profiles-of-flt3-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1684604?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

